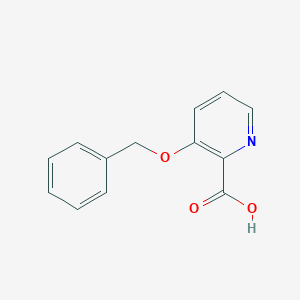

3-(Benzyloxy)picolinic acid

Description

Properties

IUPAC Name |

3-phenylmethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHFMAMJIYHCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571710 | |

| Record name | 3-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117523-29-2 | |

| Record name | 3-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-(Benzyloxy)picolinic Acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the definitive structure elucidation of 3-(Benzyloxy)picolinic acid. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This document emphasizes the causal relationships behind experimental choices, providing not just procedural steps but also the scientific rationale that underpins them.

Introduction

3-(Benzyloxy)picolinic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine-2-carboxylic acid scaffold with a benzyl ether at the 3-position, presents a unique combination of a bidentate chelation site and a lipophilic, sterically influential benzyloxy group. This arrangement makes it a valuable precursor for novel pharmaceutical agents and functional materials.[1] The benzyl group can serve as a protecting group for the hydroxyl functionality of 3-hydroxypicolinic acid, allowing for selective reactions at other positions of the molecule.[2]

This guide will detail a systematic approach to confirm the molecular structure of 3-(Benzyloxy)picolinic acid, beginning with its synthesis and followed by a multi-technique spectroscopic analysis.

Part 1: Synthesis of 3-(Benzyloxy)picolinic Acid

A robust synthesis is the foundation of any structural elucidation. The most direct and logical approach to synthesize 3-(Benzyloxy)picolinic acid is through the Williamson ether synthesis, starting from commercially available 3-hydroxypicolinic acid.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 3-(Benzyloxy)picolinic acid.

Experimental Protocol: Synthesis

-

Deprotonation: To a solution of 3-hydroxypicolinic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents) or sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C. The use of a base is crucial to deprotonate the acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Alkylation: To the resulting mixture, add benzyl bromide (1.1 equivalents) dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the pH is adjusted to ~4-5 with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid, facilitating its extraction. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-(Benzyloxy)picolinic acid.[3]

Part 2: Spectroscopic Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure of 3-(Benzyloxy)picolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically broad and downfield. |

| ~8.3-8.5 | Doublet of Doublets | 1H | H6 (Pyridine) | The proton at the 6-position is deshielded by the adjacent nitrogen and the carboxylic acid. |

| ~7.2-7.5 | Multiplet | 6H | H4 (Pyridine) & Phenyl-H | The protons of the benzyl ring and the H4 proton of the pyridine ring will likely overlap in this region. |

| ~7.0-7.2 | Doublet of Doublets | 1H | H5 (Pyridine) | The proton at the 5-position will be coupled to H4 and H6. |

| ~5.2 | Singlet | 2H | -OCH₂- | The benzylic protons are deshielded by the adjacent oxygen and appear as a characteristic singlet. |

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~155-160 | C3 (Pyridine) | The carbon bearing the benzyloxy group will be downfield due to the electronegative oxygen. |

| ~145-150 | C2 (Pyridine) | The carbon attached to the carboxylic acid group. |

| ~140-145 | C6 (Pyridine) | The carbon adjacent to the nitrogen is deshielded. |

| ~135-140 | C (Quaternary, Phenyl) | The ipso-carbon of the benzyl group. |

| ~127-129 | CH (Phenyl) | The aromatic carbons of the benzyl group. |

| ~120-125 | C4 & C5 (Pyridine) | The remaining pyridine carbons. |

| ~70-75 | -OCH₂- | The benzylic carbon is deshielded by the oxygen atom. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected exact mass of 3-(Benzyloxy)picolinic acid (C₁₃H₁₁NO₃) is 229.0739 g/mol . A high-resolution mass spectrometry (HRMS) analysis should confirm this mass with high accuracy.

-

Key Fragmentation Pathways:

-

Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (M-45) is expected.

-

Benzylic Cleavage: A prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), is a hallmark of benzyl ethers.[4]

-

Loss of Benzyl Radical: A fragment corresponding to the loss of the benzyl radical (M-91) may also be observed.

-

Caption: Predicted major fragmentation pathways for 3-(Benzyloxy)picolinic acid in Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad | O-H Stretch | Carboxylic Acid |

| ~3030 | Medium | C-H Stretch | Aromatic |

| ~1700-1725 | Strong | C=O Stretch | Carboxylic Acid |

| ~1600, ~1450 | Medium-Weak | C=C Stretch | Aromatic (Pyridine and Phenyl) |

| ~1200-1300 | Strong | C-O Stretch | Ether and Carboxylic Acid |

| ~1000-1100 | Medium | C-O Stretch | Ether |

The broad O-H stretch of the carboxylic acid is a particularly diagnostic feature in the IR spectrum.[5]

Part 3: Integrated Structure Elucidation Workflow

The confirmation of the structure of 3-(Benzyloxy)picolinic acid should follow a logical and self-validating workflow.

Caption: Integrated workflow for the synthesis and structure elucidation of 3-(Benzyloxy)picolinic acid.

By following this comprehensive approach, the structure of 3-(Benzyloxy)picolinic acid can be elucidated with a high degree of certainty, providing a solid foundation for its use in further research and development.

References

-

MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

- Google Patents. (2017). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.

-

ResearchGate. (n.d.). FTIR spectrum of benzilic acid. Available at: [Link]

-

SpectraBase. (n.d.). 3-Phenoxy-benzoic acid. Available at: [Link]

-

RSC Publishing. (2021). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Available at: [Link]

-

PMC. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). Available at: [Link]

-

MassBank. (n.d.). benzyl ethyl ether. Available at: [Link]

-

Korea Science. (n.d.). Structural and Spectral Characterization of a Chromium(III) Picolinate Complex: Introducing a New Redox Reaction. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of picolinic acid. Available at: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0218187). Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Available at: [Link]

- Google Patents. (2019). Novel picolinic acid derivatives and their use as intermediates.

-

ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O).... Available at: [Link]

-

ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of.... Available at: [Link]

-

Organic Syntheses. (n.d.). picolinic acid hydrochloride. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Available at: [Link]

- Google Patents. (2016). Process for the preparation of 3-hydroxypicolinic acids.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Available at: [Link]

-

PMC. (2021). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Available at: [Link]

-

Frontiers. (2021). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Available at: [Link]

-

RSC Publishing. (2018). Hydrogen-bonding and acid cooperative catalysis for benzylation of arenes with benzyl alcohols over ionic liquids. Available at: [Link]

Sources

- 1. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Buy N-Benzyl-3-hydroxypicolinamide [smolecule.com]

- 4. US9353060B2 - Process for the preparation of 3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 3-(Benzyloxy)picolinic Acid for Advanced Research

3-(Benzyloxy)picolinic acid, a derivative of pyridine-2-carboxylic acid, represents a significant scaffold in the landscape of medicinal chemistry and organic synthesis. Its unique architecture, combining a picolinic acid core with a sterically influential benzyloxy group, offers a nuanced platform for developing complex molecular entities. The strategic placement of the benzyloxy group at the 3-position modulates the electronic properties and reactivity of both the pyridine ring and the adjacent carboxylic acid, making it a valuable intermediate for targeted drug design. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its physicochemical properties, synthesis, reactivity, and applications, grounded in authoritative scientific principles.

Section 1: Core Physicochemical Characteristics

Understanding the fundamental properties of 3-(Benzyloxy)picolinic acid is paramount for its effective application in research and development. While experimental data for this specific derivative is sparse, we can extrapolate key characteristics from its parent compound, picolinic acid, and related analogues. The presence of the bulky, nonpolar benzyloxy group is anticipated to significantly influence properties such as solubility and melting point compared to the unsubstituted picolinic acid.

Structural and Molecular Data

The molecule consists of a pyridine ring substituted with a carboxylic acid at the 2-position and a benzyloxy group at the 3-position. This arrangement creates a distinct electronic and steric environment that dictates its chemical behavior.

Caption: Chemical structure of 3-(Benzyloxy)picolinic acid.

Summary of Physicochemical Properties

The following table summarizes the known and predicted properties of 3-(Benzyloxy)picolinic acid. Predicted values are derived from structurally similar compounds and computational models, providing a reliable baseline for experimental design.

| Property | Value / Predicted Value | Source |

| IUPAC Name | 3-(Benzyloxy)pyridine-2-carboxylic acid | - |

| CAS Number | 117523-29-2 | [1] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1][2] |

| Molecular Weight | 229.23 g/mol | [1][2] |

| Appearance | Likely a white to off-white solid | Inferred from[3][4] |

| Boiling Point | ~413.3 ± 30.0 °C (Predicted) | [2] |

| pKa | ~3.49 ± 0.10 (Predicted) | [2] |

| Solubility | Low solubility in water; soluble in organic solvents like DMSO, DMF. | Inferred from[5][6] |

| Storage | Store at -20°C, in the dark, under dry conditions. | [1] |

Causality Behind Properties:

-

Solubility: The introduction of the large, hydrophobic benzyl group significantly diminishes the high water solubility observed in the parent picolinic acid.[4][5][7] Consequently, it exhibits enhanced solubility in organic solvents, a crucial factor for its use in organic synthesis.

-

Acidity (pKa): The electron-donating nature of the benzyloxy group at the 3-position is expected to increase the electron density on the pyridine ring. This effect may slightly decrease the acidity (increase the pKa) of the carboxylic acid compared to unsubstituted picolinic acid. However, predictions for a similar isomer suggest a pKa around 3.49, indicating it remains a moderately strong organic acid.[2]

Section 2: Spectroscopic Profile and Characterization

Accurate characterization is essential for verifying the identity and purity of 3-(Benzyloxy)picolinic acid. Below are the expected spectroscopic signatures based on its functional groups.

-

¹H NMR: The proton NMR spectrum should display distinct signals corresponding to the three protons on the pyridine ring, the five protons of the benzyl aromatic ring, the two benzylic methylene (CH₂) protons, and a broad singlet for the carboxylic acid proton (often exchangeable with D₂O). The benzylic CH₂ protons are expected to appear as a sharp singlet around 5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show 13 distinct carbon signals. Key signals include the carbonyl carbon of the carboxylic acid (typically >165 ppm), carbons of the pyridine ring, and carbons of the benzyl group, including the characteristic benzylic CH₂ carbon signal.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), C=C and C=N stretching vibrations from the aromatic rings, and C-O stretching from the ether linkage.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the molecular weight, either as the protonated molecule [M+H]⁺ at m/z 230.08 or the deprotonated molecule [M-H]⁻ at m/z 228.07.

Section 3: Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A prevalent and reliable method for synthesizing picolinic acids is the oxidation of the corresponding 2-methylpyridine precursor.[8][9] This approach is highly applicable for producing 3-(Benzyloxy)picolinic acid. The key is to carefully control reaction conditions to prevent over-oxidation, which can lead to pyridine ring cleavage or debenzylation.[8]

Caption: Proposed workflow for the synthesis of 3-(Benzyloxy)picolinic acid.

Core Reactivity

The reactivity of 3-(Benzyloxy)picolinic acid is governed by its three primary functional components: the carboxylic acid, the pyridine nitrogen, and the benzyloxy ether linkage. Understanding these reactive sites is crucial for its use as a synthetic intermediate.

Caption: Key reactive sites on the 3-(Benzyloxy)picolinic acid molecule.

-

Site A (Carboxylic Acid): This is the most versatile functional group, readily undergoing esterification with alcohols or amidation with amines to form a wide array of derivatives. These reactions are fundamental to building more complex molecules for drug discovery.

-

Site B (Pyridine Nitrogen): The lone pair of electrons on the nitrogen atom imparts basicity and allows it to act as a ligand, coordinating with metal centers. It can also be alkylated to form pyridinium salts.

-

Site C (Benzyloxy Group): While generally stable, the benzyl ether linkage can be cleaved under specific conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ and Pd/C). This deprotection strategy unmasks a 3-hydroxy group, providing a route to another class of derivatives.[8]

Section 4: Applications in Research and Drug Development

Picolinic acid and its derivatives are privileged structures in medicinal chemistry, appearing in numerous compounds with diverse biological activities. 3-(Benzyloxy)picolinic acid serves as a key intermediate in the synthesis of these complex molecules.

-

Intermediates for Pharmaceuticals: Picolinic acid derivatives are crucial for preparing novel therapeutics, including treatments for respiratory disorders.[10][11] The specific substitution pattern of 3-(Benzyloxy)picolinic acid allows for the introduction of functionality that can fine-tune a drug candidate's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

-

Scaffolds for Anti-Inflammatory Agents: Structurally related benzoic acid derivatives have been successfully developed as potent antagonists for inflammatory targets like the P2Y₁₄ receptor, which is implicated in acute lung injury.[12][13] The picolinic acid core, with its unique geometry and hydrogen bonding capabilities, offers an alternative scaffold for designing novel anti-inflammatory drugs.

-

Building Blocks in Organic Synthesis: Beyond direct pharmaceutical applications, this compound is a versatile building block. The differential reactivity of its functional groups allows for sequential, controlled modifications, enabling the construction of intricate molecular architectures.[14]

Section 5: Experimental Protocols

Protocol 1: Synthesis via Oxidation of 3-(Benzyloxy)-2-methylpyridine

This protocol is based on established methods for the oxidation of alkylpyridines.[8][9]

Materials:

-

3-(Benzyloxy)-2-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-(Benzyloxy)-2-methylpyridine in water containing a stoichiometric amount of a base (e.g., NaOH).

-

Oxidant Addition: While stirring, slowly add 2-3 equivalents of KMnO₄ in portions. The addition should be controlled to manage the exothermic reaction.

-

Heating: Gently heat the mixture to 70-90°C. Maintain this temperature until the characteristic purple color of the permanganate disappears, indicating the completion of the reaction. This typically takes several hours.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the brown manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water to ensure complete recovery of the product.

-

Isolation: Combine the filtrate and washings. Slowly acidify the clear solution with concentrated HCl while stirring in an ice bath. The product, 3-(Benzyloxy)picolinic acid, will precipitate out of the solution as the pH becomes acidic.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water. For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified crystals under vacuum to yield the final product.

Trustworthiness & Self-Validation:

-

Monitoring: The reaction progress is visually monitored by the disappearance of the purple KMnO₄ color.

-

Troubleshooting: Low yields are often due to over-oxidation.[8] This can be mitigated by performing the reaction under alkaline or neutral conditions (not acidic) and maintaining strict temperature control below 90°C.[8] If debenzylation is observed (formation of 3-hydroxypicolinic acid), reaction conditions should be made milder.

Protocol 2: NMR Sample Preparation and Analysis

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried 3-(Benzyloxy)picolinic acid product.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Analysis: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) as needed.

-

Verification: Confirm the structure by assigning all peaks in the spectra and ensuring they match the expected chemical shifts, multiplicities, and integration values for 3-(Benzyloxy)picolinic acid.

Section 6: Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[17][18]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1][2] Recommended storage is at -20°C for long-term stability.[1] It should be stored away from incompatible materials such as strong oxidizing agents.[17]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

3-(Benzyloxy)picolinic acid is a strategically designed heterocyclic compound with significant potential as a chemical intermediate. Its well-defined physicochemical properties, predictable reactivity at multiple sites, and established synthetic routes make it a valuable tool for medicinal chemists and organic synthesists. By leveraging the insights and protocols detailed in this guide, researchers can effectively utilize this compound to accelerate the discovery and development of novel therapeutics and complex molecular structures.

References

-

PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

-

Y-Biotech. (n.d.). 117523-29-2;3-(Benzyloxy)picolinic acid. Retrieved from [Link]

- Google Patents. (n.d.). KR20190091460A - Novel picolinic acid derivatives and their use as intermediates.

-

Ma, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Retrieved from [Link]

-

MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of picolinic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.

-

Chemister.ru. (n.d.). picolinic acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3). Retrieved from [Link]

- Google Patents. (n.d.). WO2018116139A1 - New picolinic acid derivatives and their use as intermediates.

-

Pipzine Chemicals. (n.d.). 2-(Benzylsulfanyl)pyridine-3-carboxylic Acid Supplier China. Retrieved from [Link]

-

AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

PubChem. (n.d.). 3-Benzoylpropionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from [Link]

-

Organic Syntheses. (n.d.). picolinic acid hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Raman spectra of picolinic acid at the indicated pH values. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Accessing three-dimensional molecular diversity through benzylic C–H cross-coupling. Retrieved from [Link]

-

Grokipedia. (n.d.). 3-Hydroxypicolinic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

-

3ASenrise. (n.d.). Material Safety Data Sheet - Picolinic acid hydrochloride. Retrieved from [Link]

Sources

- 1. 117523-29-2;3-(Benzyloxy)picolinic acid;3-(苄氧基)皮考啉酸-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 2. 149744-21-8 CAS MSDS (6-(benzyloxy)pyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Picolinic acid - Wikipedia [en.wikipedia.org]

- 5. CAS 14178-18-8: 3-Pyridinecarboxylicacid, 2-(phenylmethoxy… [cymitquimica.com]

- 6. 2-(Benzylsulfanyl)pyridine-3-carboxylic Acid Supplier China | High Purity CAS 857277-04-6 | Specifications, Safety, Uses, Price – Trusted Manufacturer [pipzine-chem.com]

- 7. picolinic acid [chemister.ru]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 11. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 12. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 3-BENZOYL-2-PYRIDINECARBOXYLIC ACID | 64362-32-9 [chemicalbook.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Benzyloxy)pyridine-2-carboxylic Acid (CAS 117523-29-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridine Carboxylic Acids

3-(Benzyloxy)pyridine-2-carboxylic acid, with the CAS number 117523-29-2, is a member of the pyridine carboxylic acid family. These compounds are of significant interest in the pharmaceutical and agrochemical industries, serving as crucial intermediates in the synthesis of a wide array of complex molecules.[1] The strategic placement of the carboxylic acid and benzyloxy groups on the pyridine ring provides a versatile scaffold for medicinal chemists. The carboxylic acid moiety offers a reactive handle for amide bond formation, a cornerstone of many drug discovery programs, while the benzyloxy group can modulate lipophilicity and offers a site for further chemical modification through debenzylation.[2] This guide provides a comprehensive overview of the core physicochemical properties of 3-(Benzyloxy)pyridine-2-carboxylic acid, offering insights into its synthesis, characterization, and potential applications in drug development.

Physicochemical Properties: A Foundation for Drug Discovery

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these properties is therefore essential for rational drug design.

Summary of Physicochemical Data

The following table summarizes the key experimental and computed physicochemical properties of 3-(Benzyloxy)pyridine-2-carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | Kuujia.com |

| Molecular Weight | 229.23 g/mol | Kuujia.com |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 118°C (lit.) | [4] |

| Boiling Point | 333.3 ± 22.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Flash Point | 155.3 ± 22.3 °C | [4] |

| Refractive Index | 1.533 | [4] |

| LogP (Octanol/Water Partition Coefficient) | 1.56860 | [4] |

| Topological Polar Surface Area (TPSA) | 59.4 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 4 | [4] |

Expert Analysis of Physicochemical Parameters

-

Lipophilicity (LogP): The LogP value of 1.56860 indicates a relatively balanced hydrophilic-lipophilic character. This is often a desirable feature in drug candidates, as it can facilitate membrane permeability without excessive partitioning into fatty tissues. The benzyloxy group significantly contributes to the lipophilicity of the molecule.

-

Polar Surface Area (TPSA): A TPSA of 59.4 Ų is within the range typically associated with good oral bioavailability. TPSA is a key descriptor for predicting drug transport properties.

-

Hydrogen Bonding: With one hydrogen bond donor and four acceptors, 3-(Benzyloxy)pyridine-2-carboxylic acid has the potential to form multiple hydrogen bonds with biological targets, which can contribute to its binding affinity.

Synthesis and Chemical Reactivity: Enabling Analogue Development

The synthesis of 3-(Benzyloxy)pyridine-2-carboxylic acid and its analogues is crucial for structure-activity relationship (SAR) studies in drug discovery. While specific literature on the synthesis of the 3-benzyloxy isomer is scarce, established methods for related pyridine carboxylic acids provide a reliable blueprint.

Synthetic Workflow: A Two-Step Approach

A common and logical synthetic route involves the oxidation of a suitable precursor, such as 3-(benzyloxy)-2-methylpyridine. This approach is widely used for the preparation of pyridine carboxylic acids.[1][4]

Caption: A generalized two-step synthetic workflow for 3-(Benzyloxy)pyridine-2-carboxylic acid.

Experimental Protocol: Oxidation of 3-(Benzyloxy)-2-methylpyridine

This protocol is adapted from established methods for the oxidation of alkylpyridines.[4]

-

Dissolution: Dissolve 3-(benzyloxy)-2-methylpyridine in a suitable solvent, such as a mixture of pyridine and water.

-

Oxidant Addition: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), to the solution while maintaining the temperature between 70-90°C. The progress of the reaction can be monitored by the disappearance of the purple permanganate color.

-

Quenching and Filtration: Once the reaction is complete, cool the mixture and quench any excess oxidant with a reducing agent like sodium bisulfite. The resulting manganese dioxide precipitate is then removed by filtration.

-

Acidification and Isolation: The filtrate is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4. This protonates the carboxylate, causing the desired 3-(benzyloxy)pyridine-2-carboxylic acid to precipitate out of the solution.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Causality Behind Experimental Choices:

-

Choice of Oxidant: Potassium permanganate is a powerful and cost-effective oxidizing agent commonly used for converting alkyl side chains on aromatic rings to carboxylic acids.

-

Temperature Control: Maintaining the reaction temperature is crucial to prevent over-oxidation and potential cleavage of the pyridine ring, which would lead to lower yields and the formation of byproducts.[4]

-

pH Control during Isolation: The precipitation of the product is pH-dependent. Adjusting the pH to the isoelectric point of the molecule minimizes its solubility in the aqueous medium, maximizing the yield of the isolated solid.[4]

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of 3-(Benzyloxy)pyridine-2-carboxylic acid must be rigorously confirmed using a combination of analytical techniques.

Analytical Workflow

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of organic compounds. A reversed-phase method with a suitable column (e.g., C18) and a mobile phase gradient of water and acetonitrile with an acid modifier (e.g., formic acid or trifluoroacetic acid) would be appropriate. Purity is determined by the peak area percentage of the main component.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both purity information and molecular weight confirmation. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine and benzene rings, the benzylic CH₂ protons, and the acidic proton of the carboxylic acid.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretch.

-

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should be within ±0.4% of the theoretical values for the molecular formula C₁₃H₁₁NO₃.

Applications in Drug Discovery and Beyond

The structural motifs present in 3-(Benzyloxy)pyridine-2-carboxylic acid make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The pyridine core is a well-established pharmacophore found in numerous approved drugs.

Potential Therapeutic Areas

While specific biological activities for 3-(Benzyloxy)pyridine-2-carboxylic acid are not extensively reported, related pyridine carboxylic acid derivatives have shown a wide range of biological activities, including:

-

Anticancer: Many pyridine-containing compounds exhibit cytotoxic activity against various cancer cell lines.[5]

-

Antimicrobial: The pyridine nucleus is a common feature in antibacterial and antifungal agents.[6]

-

Enzyme Inhibition: The carboxylic acid group can act as a key binding element to the active sites of various enzymes.

Role as a Synthetic Intermediate

The primary application of 3-(Benzyloxy)pyridine-2-carboxylic acid is as a versatile intermediate.[2] The carboxylic acid can be readily converted to amides, esters, and other functional groups, allowing for the rapid generation of compound libraries for high-throughput screening. The benzyloxy group can be selectively cleaved by catalytic hydrogenation to reveal a phenol, providing an additional point for diversification.

Conclusion

3-(Benzyloxy)pyridine-2-carboxylic acid is a well-defined chemical entity with a set of physicochemical properties that make it an attractive starting point for drug discovery and development. Its balanced lipophilicity, potential for hydrogen bonding, and versatile chemical handles provide a solid foundation for the design of novel therapeutic agents. This in-depth guide has provided a comprehensive overview of its key characteristics, from its fundamental properties to its synthesis and potential applications, offering valuable insights for researchers and scientists in the field.

References

-

Kuujia.com. 14440-94-9(3-Propoxypyridine-2-carboxylic Acid). Available from: [Link]

- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.

-

RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). Available from: [Link]

-

Oreate AI Blog. Research on the Chemical Properties and Applications of Compound 29. Available from: [Link]

-

MDPI. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Available from: [Link]

-

PMC - NIH. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available from: [Link]

Sources

- 1. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. data.epo.org [data.epo.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives [mdpi.com]

- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Biological Activity of 3-(Benzyloxy)picolinic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Promise of Modulating the Hypoxia Response Pathway

In the intricate landscape of cellular signaling, the hypoxia response pathway stands as a master regulator of oxygen homeostasis. Central to this pathway is the hypoxia-inducible factor (HIF), a transcription factor that orchestrates the expression of a multitude of genes essential for adaptation to low oxygen conditions. The stability and activity of HIF are tightly controlled by a family of enzymes known as prolyl-4-hydroxylase domain (PHD) enzymes. In the presence of ample oxygen, PHDs hydroxylate specific proline residues on the HIF-1α subunit, marking it for rapid degradation. However, under hypoxic conditions, PHD activity is diminished, leading to the stabilization of HIF-1α, its translocation to the nucleus, and the subsequent activation of target genes involved in erythropoiesis, angiogenesis, and glucose metabolism.

The therapeutic potential of pharmacologically manipulating this pathway has garnered significant interest in the drug discovery community. Small molecule inhibitors of PHDs have emerged as a promising class of drugs, capable of mimicking a hypoxic response by stabilizing HIF-1α even under normoxic conditions.[1][2] This has profound implications for the treatment of various ischemic and anemic disorders.[3][4] This technical guide delves into the potential biological activity of a specific picolinic acid derivative, 3-(Benzyloxy)picolinic acid, as a modulator of the hypoxia response pathway. While direct experimental data for this particular compound is limited in publicly accessible literature, its structural similarity to known PHD inhibitors provides a strong rationale for its investigation as a potential therapeutic agent. This guide will, therefore, provide a comprehensive overview of its likely mechanism of action, a plausible synthetic route, and detailed experimental protocols for its biological evaluation.

The Mechanistic Rationale: 3-(Benzyloxy)picolinic Acid as a Potential Prolyl-4-Hydroxylase Inhibitor

The core hypothesis underpinning the potential biological activity of 3-(Benzyloxy)picolinic acid lies in its structural resemblance to known competitive inhibitors of prolyl-4-hydroxylase. Many potent PHD inhibitors feature a heterocyclic core that chelates the active site iron (Fe²⁺) and a carboxylic acid moiety that mimics the binding of the co-substrate, 2-oxoglutarate. The picolinic acid scaffold, with its nitrogen and carboxylic acid in a 1,2-relationship on a pyridine ring, is a well-established chelating motif. The benzyloxy substituent at the 3-position can further influence the compound's electronic properties and its interaction with the enzyme's active site.

By inhibiting PHD enzymes, 3-(Benzyloxy)picolinic acid is anticipated to prevent the hydroxylation of HIF-1α.[5] This stabilization of HIF-1α allows it to accumulate in the cytoplasm and subsequently translocate to the nucleus.[2] In the nucleus, HIF-1α dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT), to form the active HIF-1 transcription factor complex. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.[5] Key downstream targets of HIF-1 include erythropoietin (EPO), which stimulates red blood cell production, and vascular endothelial growth factor (VEGF), a potent inducer of angiogenesis.[6]

Figure 1: The Hypoxia-Inducible Factor (HIF-1α) signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.

Synthesis of 3-(Benzyloxy)picolinic Acid

While a specific, published synthesis for 3-(Benzyloxy)picolinic acid was not identified in the initial literature search, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and related transformations. A potential approach involves the benzylation of a suitable picolinic acid precursor. For instance, starting from 3-hydroxypicolinic acid, a Williamson ether synthesis using benzyl bromide in the presence of a suitable base would yield the desired product.

Proposed Synthetic Protocol:

-

Starting Material: 3-Hydroxypicolinic acid.

-

Reagents: Benzyl bromide, Potassium carbonate (K₂CO₃), Acetone (or another suitable polar aprotic solvent).

-

Procedure: a. To a solution of 3-hydroxypicolinic acid in acetone, add an excess of potassium carbonate. b. To this suspension, add benzyl bromide dropwise at room temperature. c. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. e. Evaporate the solvent from the filtrate under reduced pressure. f. Purify the crude product by recrystallization or column chromatography to obtain pure 3-(Benzyloxy)picolinic acid.

This proposed synthesis is straightforward and utilizes readily available starting materials. It is important to note that optimization of reaction conditions, such as the choice of base, solvent, and temperature, may be necessary to achieve high yields and purity.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of 3-(Benzyloxy)picolinic acid as a PHD inhibitor and HIF-1α stabilizer, a series of in vitro and cell-based assays are required. The following protocols provide a detailed, step-by-step methodology for these key experiments.

Prolyl-4-Hydroxylase (PHD) Inhibition Assay (In Vitro)

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of a recombinant PHD isoform (typically PHD2, the most abundant isoform). A common method involves measuring the consumption of the co-substrate, 2-oxoglutarate, or the formation of the hydroxylated peptide product.[7]

Step-by-Step Methodology:

-

Reagents and Materials:

-

Recombinant human PHD2 enzyme.

-

HIF-1α peptide substrate (a synthetic peptide containing the proline residue targeted for hydroxylation).

-

2-Oxoglutarate (2-OG).

-

Ascorbate (a reducing agent required for PHD activity).

-

Ferrous iron (Fe²⁺).

-

Assay buffer (e.g., Tris-HCl, pH 7.5).

-

3-(Benzyloxy)picolinic acid (dissolved in a suitable solvent like DMSO).

-

A known PHD inhibitor as a positive control (e.g., Dimethyloxalylglycine - DMOG).[8]

-

A detection reagent for either the remaining 2-OG or the hydroxylated peptide.

-

-

Assay Procedure: a. Prepare a reaction mixture containing the assay buffer, recombinant PHD2, ascorbate, and Fe²⁺ in a 96-well plate. b. Add varying concentrations of 3-(Benzyloxy)picolinic acid or the positive control to the wells. Include a vehicle control (DMSO). c. Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[9] d. Initiate the enzymatic reaction by adding a mixture of the HIF-1α peptide substrate and 2-OG. e. Incubate the reaction at 37°C for a specific time (e.g., 60 minutes). f. Stop the reaction (e.g., by adding a strong acid or a chelating agent). g. Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a plate reader.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

| Compound | PHD2 Inhibition IC₅₀ (µM) |

| 3-(Benzyloxy)picolinic acid | Hypothetical Value: 5.2 |

| DMOG (Positive Control) | Hypothetical Value: 15.8 |

Table 1: Hypothetical in vitro PHD2 inhibition data for 3-(Benzyloxy)picolinic acid compared to a known inhibitor.

Cell-Based HIF-1α Stabilization Assay

This assay determines the ability of the compound to stabilize HIF-1α in a cellular context. This is a crucial step to confirm that the compound can penetrate the cell membrane and exert its inhibitory effect on intracellular PHDs.[10]

Step-by-Step Methodology:

-

Cell Culture:

-

Use a suitable human cell line, such as human embryonic kidney 293 (HEK293) cells or a cancer cell line known to express HIF-1α (e.g., HeLa or U2OS).

-

Culture the cells in appropriate media and conditions until they reach a suitable confluency.

-

-

Compound Treatment: a. Plate the cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of 3-(Benzyloxy)picolinic acid. c. Include a positive control (e.g., DMOG or a known PHD inhibitor like Roxadustat) and a vehicle control (DMSO). d. Incubate the cells for a defined period (e.g., 4-8 hours) under normoxic conditions (21% O₂).

-

HIF-1α Detection (Western Blotting): a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a suitable lysis buffer containing protease inhibitors to prevent HIF-1α degradation.[11] c. Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). d. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). e. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. f. Block the membrane to prevent non-specific antibody binding. g. Incubate the membrane with a primary antibody specific for HIF-1α. h. Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). i. Detect the protein bands using a chemiluminescent substrate and an imaging system. j. Probe the same membrane for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading in each lane.

-

Data Analysis: a. Quantify the intensity of the HIF-1α bands relative to the loading control. b. Plot the relative HIF-1α levels against the concentration of the test compound to demonstrate a dose-dependent stabilization.

Figure 2: A typical experimental workflow for the evaluation of a potential PHD inhibitor.

Conclusion and Future Directions

3-(Benzyloxy)picolinic acid represents a compelling, yet underexplored, candidate for the inhibition of prolyl-4-hydroxylase and the subsequent stabilization of HIF-1α. Its structural features align well with the established pharmacophore for this class of inhibitors. The in-depth technical guide provided here outlines a clear path for its synthesis and rigorous biological evaluation. Successful demonstration of its activity in the described in vitro and cell-based assays would warrant further investigation into its selectivity for different PHD isoforms, its pharmacokinetic properties, and its efficacy in in vivo models of anemia and ischemia. The exploration of such novel small molecules is crucial for the continued development of innovative therapies targeting the hypoxia response pathway, offering new hope for patients with a range of debilitating diseases.

References

- Brackley J.A., III, Shaw A.N., Tedesco R., Wang Y., Wiggall K.J., Yu H. N-Glycinyl Pyridinedicarboxamide Derivatives as HIF Prolyl hydroxylase Inhibitors and Their Preparation, Pharmaceutical Compositions and Use in the Treatment of Anemia. WO2009158315 A1. U.S.

- FibroGen, Inc. Prolyl hydroxylase inhibitors and methods of use. US7811595B2. 2010 Oct 12.

- Karuppagounder, S. S., & Ratan, R. R. (2012). Hypoxia inducible factor prolyl 4-hydroxylase enzymes: center stage in the battle against hypoxia, metabolic compromise and oxidative stress. Frontiers in cellular neuroscience, 6, 56.

- Koury, M. J., & Haase, V. H. (2015). Anaemia in kidney disease: harnessing hypoxia responses for therapy. Nature reviews. Nephrology, 11(7), 394–410.

- Lee, J. W., & Bae, S. H. (2011). Recent advances in developing inhibitors for hypoxia-inducible factor prolyl hydroxylases and their therapeutic implications.

- Li, Z., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Scientific Reports, 12(1), 14856.

- Lomb, D. J., & Lakkis, F. G. (2019). Stabilization of Hypoxia Inducible Factor-1α by Dimethyloxalylglycine Promotes Recovery from Acute Spinal Cord Injury by Inhibiting Neural Apoptosis and Enhancing Axon Regeneration. Journal of neurotrauma, 36(24), 3394–3409.

- Maxwell, P. H., & Eckardt, K. U. (2016). HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia. Nature reviews. Nephrology, 12(3), 157–168.

- McDonough, M. A., et al. (2002). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor.

- Mole, D. R., et al. (2016). Molecular and Cellular Mechanisms of HIF Prolyl Hydroxylase inhibitors in Clinical Trials. Scientific reports, 6, 28189.

- N-Oxalyl-L-alanine. Santa Cruz Biotechnology. (n.d.).

- Roda, G., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules (Basel, Switzerland), 25(21), 5129.

- Roinel, B., et al. (2019). A Fluorescent Benzo[g]isoquinoline-Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging. Chemistry (Weinheim an der Bergstrasse, Germany), 25(47), 11026–11030.

- Semenza, G. L. (2014). Hypoxia-inducible factor 1 and cardiovascular disease. Annual review of physiology, 76, 39–56.

- Sit, B., et al. (2011). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Analytical biochemistry, 416(1), 108–110.

- Takeda, Y., et al. (2022). Pharmacological HIF-PH Inhibition Suppresses Myoblast Differentiation Through Continued HIF-1α Stabilization. International journal of molecular sciences, 23(19), 11822.

- Tervonen, T. A., & Kaelin, W. G., Jr (2017). Targeting the HIF-prolyl hydroxylase pathway in the treatment of cancer. Current opinion in oncology, 29(1), 51–57.

- Turpeenniemi-Hujanen, T. M., & Puistola, U. (1988). Assay of prolyl 4-hydroxylase by the chromatographic determination of [14C]succinic acid on ion-exchange minicolumns. The Biochemical journal, 256(2), 617–619.

- U.S. Patent. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. US9475771B2.

- Wang, G. L., & Semenza, G. L. (1995). Purification and characterization of hypoxia-inducible factor 1. The Journal of biological chemistry, 270(3), 1230–1237.

- Yang, Y., et al. (2013). Synthesis and bioactivity of salicylic acid 3-N'-benzyloxycarbonyl-β-aminobutyric ester. Journal of Chinese Pharmaceutical Sciences, 22(1), 59-63.

- Zhang, Q., et al. (2022). Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α. Pharmaceutics, 14(1), 123.

- Zhang, Y., et al. (2019). Three-component synthesis, utilization and biological activity of phosphinoyl-functionalized isoindolinones. Organic & biomolecular chemistry, 17(23), 5787–5797.

- Chichester, C. O., & Fuller, G. C. (1980). Evidence for the presence of an endogenous inhibition of prolyl hydroxylase. Research communications in chemical pathology and pharmacology, 29(2), 329–338.

- Examples of prominent clinically applied PHD inhibitors and the...

- In vitro buffering properties of 3 composite resins - PubMed. (n.d.).

- Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US7811595B2 - Prolyl hydroxylase inhibitors and methods of use - Google Patents [patents.google.com]

- 7. Assay of prolyl 4-hydroxylase by the chromatographic determination of [14C]succinic acid on ion-exchange minicolumns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stabilization of Hypoxia Inducible Factor-1α by Dimethyloxalylglycine Promotes Recovery from Acute Spinal Cord Injury by Inhibiting Neural Apoptosis and Enhancing Axon Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Strategic Importance of 3-(Benzyloxy)picolinic Acid

An Application Guide to the Synthetic Utility of 3-(Benzyloxy)picolinic Acid

3-(Benzyloxy)picolinic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a picolinic acid moiety, a known chelating agent and a directing group in C-H activation chemistry, and a benzyl-protected hydroxyl group.[1][2] This strategic combination allows for a wide range of chemical transformations, making it a valuable building block for complex molecular architectures. The benzyl ether provides a stable protecting group for the 3-hydroxy functionality, which can be selectively removed under specific conditions, revealing a new point for diversification. The carboxylic acid at the 2-position serves as a primary handle for amide and ester bond formation, crucial for constructing peptidomimetics, macrocycles, and other bioactive compounds.

This guide provides detailed experimental protocols for key reactions involving 3-(Benzyloxy)picolinic acid, offering insights into the rationale behind procedural choices, methods for ensuring reaction integrity, and frameworks for troubleshooting.

Amide Bond Formation: Coupling with Amines

The formation of an amide bond is one of the most fundamental and frequently utilized reactions for 3-(Benzyloxy)picolinic acid. The picolinamide motif is found in numerous pharmaceutical agents and serves as a powerful directing group for transition-metal-catalyzed C-H functionalization.[1]

Expertise & Experience: Choosing the Right Coupling Reagent

The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group.[3] The choice of coupling reagent is critical and depends on the amine's nucleophilicity, steric hindrance, and the presence of other sensitive functional groups.

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): An exceptionally efficient aminium-based coupling reagent that rapidly forms a highly reactive activated ester. It is often the reagent of choice for hindered amines or for minimizing racemization of adjacent chiral centers.[1][3]

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid. Its byproducts are also water-soluble, simplifying purification through an aqueous workup. It is often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to improve efficiency and suppress side reactions.[4][5]

-

T3P® (n-Propanephosphonic Acid Anhydride): A powerful dehydrating agent that promotes amide bond formation with a simple workup, as its byproducts are water-soluble. It is known for low epimerization rates and is effective for coupling a wide range of substrates.[6]

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general and highly reliable method for coupling 3-(Benzyloxy)picolinic acid with a primary or secondary amine.

Sources

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. steemit.com [steemit.com]

- 3. growingscience.com [growingscience.com]

- 4. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

Application Notes and Protocols for 3-(Benzyloxy)picolinic Acid in Coordination Chemistry

Introduction: Unveiling the Potential of 3-(Benzyloxy)picolinic Acid

In the vast landscape of coordination chemistry, the design of chelating ligands is paramount to developing novel metal complexes with tailored properties for applications in catalysis, materials science, and drug development. Picolinic acid and its derivatives have long been recognized for their robust ability to form stable complexes with a wide array of metal ions.[1] The introduction of a benzyloxy group at the 3-position of the picolinic acid scaffold, yielding 3-(benzyloxy)picolinic acid, offers a strategic modification to fine-tune the electronic and steric properties of the resulting metal complexes. The benzyl group can influence the solubility of the complexes in organic media and introduce potential for further functionalization or intermolecular interactions, such as π-stacking.[1]

This guide provides a comprehensive overview of the synthesis of 3-(benzyloxy)picolinic acid, its application in the formation of coordination complexes, and detailed protocols for their characterization. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to not only replicate the procedures but also to adapt them for their specific research goals.

Part 1: Synthesis of the Ligand: 3-(Benzyloxy)picolinic Acid

The synthesis of 3-(benzyloxy)picolinic acid is most effectively achieved through the benzylation of its precursor, 3-hydroxypicolinic acid.[2] This reaction is a classic Williamson ether synthesis, where the phenoxide, formed by deprotonating the hydroxyl group of 3-hydroxypicolinic acid, acts as a nucleophile, attacking an electrophilic benzyl halide.

Protocol 1: Synthesis of 3-(Benzyloxy)picolinic Acid

Principle: The acidic proton of the hydroxyl group on 3-hydroxypicolinic acid is abstracted by a suitable base to form an alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction with benzyl bromide to form the desired ether linkage. The carboxylic acid group may also be deprotonated during the reaction but is reprotonated upon acidic workup.

Materials:

-

3-Hydroxypicolinic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

NMR spectrometer

-

FTIR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypicolinic acid (1 equivalent) in anhydrous DMF.

-

Deprotonation: Add potassium carbonate (2.5 equivalents) to the solution. Rationale: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group. An excess is used to ensure complete reaction and to neutralize any hydrobromic acid formed as a byproduct.

-

Benzylation: To the stirring suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature. Rationale: A slight excess of the alkylating agent ensures the complete consumption of the starting material.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature and pour it into deionized water.

-

Acidify the aqueous solution to pH 3-4 with 1 M HCl. This will protonate the carboxylate and precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation and Characterization:

-

¹H NMR: Expect to see characteristic peaks for the pyridine ring protons, the methylene protons of the benzyl group (~5.0-5.3 ppm), and the aromatic protons of the benzyl group (~7.2-7.5 ppm). The disappearance of the hydroxyl proton peak from the starting material is a key indicator of a successful reaction.

-

¹³C NMR: Confirmation of the carbon skeleton, including the new ether carbon.

-

FTIR: Look for the characteristic C=O stretch of the carboxylic acid, and the C-O-C stretch of the newly formed ether.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized ligand.

Caption: Proposed bidentate coordination of 3-(benzyloxy)picolinate to a metal center.

Part 3: Advanced Characterization and Data Interpretation

For a thorough understanding of the synthesized metal complexes, a range of analytical techniques should be employed.

| Technique | Purpose | Key Insights and Interpretation |

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the complex. | Provides definitive information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral, square planar), and intermolecular interactions like hydrogen bonding or π-stacking. [1] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complex and determine the presence of coordinated or solvated water molecules. | A weight loss step at temperatures below 150 °C typically corresponds to the loss of lattice water, while weight loss at higher temperatures can indicate the loss of coordinated water molecules or the decomposition of the organic ligand. [3] |

| Magnetic Susceptibility | To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons on the metal center. | For example, a magnetic moment of ~1.73 B.M. is characteristic of a d⁹ Cu(II) complex with one unpaired electron. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | For complexes with unpaired electrons (paramagnetic), this technique provides detailed information about the electronic environment of the metal ion. | The g-values and hyperfine coupling constants can help to elucidate the geometry of the complex and the nature of the metal-ligand bonding. |

| Cyclic Voltammetry (CV) | To investigate the redox properties of the metal complex. | Can reveal the potentials at which the metal center can be oxidized or reduced, providing insight into its potential applications in catalysis or as an electron transfer agent. |

Conclusion and Future Directions

3-(Benzyloxy)picolinic acid serves as a versatile and tunable ligand in coordination chemistry. The protocols and analytical methods outlined in this guide provide a solid foundation for the synthesis and characterization of its metal complexes. By systematically modifying the metal center, ancillary ligands, and even the benzyl group itself, researchers can develop a vast library of novel coordination compounds. These complexes hold promise for a range of applications, from homogeneous catalysis to the development of new therapeutic agents, making this an exciting area for further exploration.

References

-

A Study of Metal Complexes of 2 – Picolinic Acid. (2018). Arabian Journal of Chemistry, 11(5), 714-728. [Link]

-

Synthesis and Characterization of New Picolinate Metal Complexes. (2015). ResearchGate. [Link]

-

3-Hydroxypicolinic Acid. PubChem. Retrieved from [Link]

-

Lopresti, M., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]

Sources

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 2. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

High-Resolution Separation of Picolinic Acid Isomers using Capillary Electrophoresis-Mass Spectrometry (CE-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the separation and quantification of picolinic acid and its structural isomers, nicotinic acid and isonicotinic acid, using Capillary Electrophoresis coupled with Mass Spectrometry (CE-MS). These pyridinecarboxylic acid isomers are notoriously difficult to separate due to their identical mass and similar physicochemical properties. The described method leverages a chemically modified capillary with a high-pH background electrolyte to achieve baseline resolution, coupled with tandem mass spectrometry for unambiguous identification and sensitive quantification. We provide a step-by-step protocol, explain the scientific rationale behind key methodological choices, and present expected performance characteristics, offering a robust solution for pharmaceutical analysis, metabolomics research, and quality control applications.

Introduction

Picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (niacin or pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid) are structural isomers with significant roles in biochemistry and pharmacology. Nicotinic acid is an essential human nutrient (Vitamin B3), while picolinic acid is a key metabolite in the kynurenine pathway, implicated in various neuroinflammatory processes.[1][2] The accurate quantification of these individual isomers is critical, as their biological activities can differ substantially.

The analytical challenge lies in their identical molecular weight and subtle structural differences, which makes chromatographic separation difficult.[3] While techniques like HPLC can be employed, they often require specialized columns or complex mobile phases. Capillary Electrophoresis (CE), with its high separation efficiency and low sample consumption, offers a powerful alternative.[4][5] When coupled with Mass Spectrometry (MS), the technique provides not only rapid, high-resolution separation but also definitive molecular identification and sensitive detection, making CE-MS an ideal platform for this application.[6]

This guide details a validated CE-MS method that utilizes a coated capillary and an optimized background electrolyte to exploit the minute differences in the isomers' charge-to-size ratios, ensuring reliable and reproducible separation.

Principle of Separation: The Causality of Experimental Choices

The successful separation of picolinic acid isomers by Capillary Zone Electrophoresis (CZE) hinges on manipulating their electrophoretic mobilities. Since all three isomers are zwitterionic, the pH of the Background Electrolyte (BGE) is the most critical parameter for controlling their charge state.[7]

-

Role of BGE pH: The isomers have slightly different pKa values for their carboxylic acid and pyridine nitrogen groups. By selecting a highly alkaline BGE (e.g., pH 11.0), we ensure that the carboxylic acid group of all three isomers is fully deprotonated, conferring a net negative charge. At this pH, any subtle differences in the residual influence of the protonated pyridine ring are minimized, and separation is primarily governed by small variations in the hydrodynamic radius and effective charge, leading to distinct electrophoretic mobilities.

-

Coated Capillary for Robustness: Standard bare fused-silica capillaries possess a negatively charged surface at high pH, which can lead to analyte adsorption and an unstable electroosmotic flow (EOF). To overcome this, this method employs a capillary with a covalently bonded, positively charged inner coating, such as a quaternary ammonium functionality ((vinylbenzyl) trimethylammonium, VBTA).[1][2]

-

Mechanism of Action: This positive coating reverses the charge of the capillary wall. When a negative voltage is applied (inlet negative, outlet at ground/positive), the EOF is directed towards the anode (inlet), a phenomenon known as anodic EOF. The negatively charged analytes (picolinate isomers) are driven by their own electrophoretic mobility towards the anode as well. This co-current mobility results in significantly shorter analysis times and sharper, more symmetrical peaks, as the electrostatic repulsion between the analytes and the capillary wall prevents adsorption.[1][2]

-

-

MS-Compatible Volatile Buffers: For a stable electrospray ionization (ESI) process, the BGE must be volatile. Non-volatile salts like phosphate will precipitate at the MS inlet, contaminating the source and suppressing the signal. Therefore, volatile buffers such as ammonium carbonate or ammonium acetate are essential.[8]

-

Sample Stacking for Enhanced Sensitivity: Biological samples or extracts often contain high salt concentrations, which can cause band broadening in CE. By dissolving the sample in a solvent containing a high percentage of a low-conductivity organic solvent like acetonitrile (ACN), a technique known as "stacking" can be employed. When the voltage is applied, the lower conductivity of the sample plug creates a localized high electric field, causing the ions to accelerate and "stack" into a very narrow band at the boundary with the BGE. This results in a dramatic improvement in peak sharpness and detection sensitivity.[1][2]

Detailed Application & Protocols

This protocol is designed for a standard CE system coupled to a triple quadrupole mass spectrometer.

Materials and Reagents

-

Standards: Picolinic acid, Nicotinic acid, Isonicotinic acid (Sigma-Aldrich or equivalent, >99% purity).

-

Capillary: Quaternary ammonium ((vinylbenzyl) trimethylammonium, VBTA) coated fused-silica capillary, 60 cm total length, 50 µm I.D.[1]

-

Chemicals: Ammonium carbonate, Ammonium hydroxide (28-30%), Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

-

Internal Standard (Optional): A structurally similar compound not present in the sample, such as Tyramine, can be used for improved quantitative precision.[1]

Instrument & System Configuration

-

CE System: Agilent 7100 CE System or equivalent.

-

Mass Spectrometer: Agilent 6400 Series Triple Quadrupole MS or equivalent.

-

CE-MS Interface: Agilent CE-MS Adapter Kit and ESI Sprayer Kit.

Step-by-Step Experimental Protocol

Step 1: Solution Preparation

-

Background Electrolyte (BGE): Prepare a 15 mmol/L ammonium carbonate solution. Adjust the pH to 11.0 using ammonium hydroxide. Filter through a 0.45 µm membrane and degas for 20 minutes before use.[1]

-

Sheath Liquid: Prepare a mixture of 80:20 (v/v) Methanol/Water containing 0.1% formic acid (or 40 mM acetic acid as an alternative[1]). This acidic modifier aids in the protonation of analytes in the ESI plume for efficient positive ion mode detection.

-

Stock Solutions: Prepare individual 10 mM stock solutions of each isomer and the internal standard (IS) in deionized water.

-

Working Standard Solution: Dilute the stock solutions in deionized water to create a mixed working standard (e.g., 1 µM of each isomer, 2 µM IS).

-

Sample Preparation: For each 100 µL of aqueous sample or working standard, add 100 µL of acetonitrile to achieve a final concentration of 50% (v/v) ACN for optimal stacking.[1][2]

Step 2: System Setup and Conditioning

-

Capillary Installation: Install the VBTA-coated capillary according to the manufacturer's instructions.

-